molecular formula C10H7Cl2N B11722476 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile

1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile

Cat. No.: B11722476
M. Wt: 212.07 g/mol
InChI Key: PCRWXPWCDHIVTB-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7Cl2N It is a derivative of cyclopropane, featuring a nitrile group and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
  • 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
  • 1-(2,6-Dichlorophenyl)cyclopropanecarbonitrile

Uniqueness: 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7Cl2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

PCRWXPWCDHIVTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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